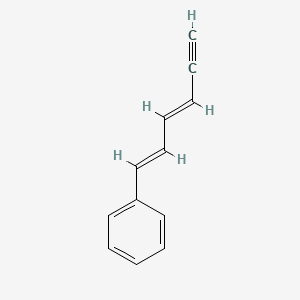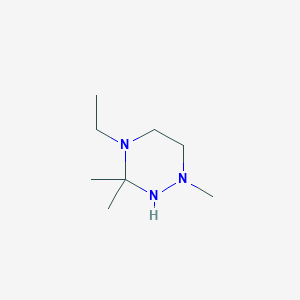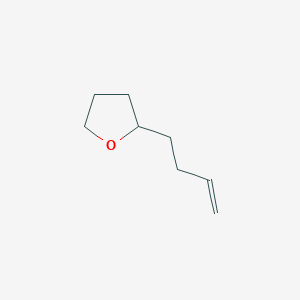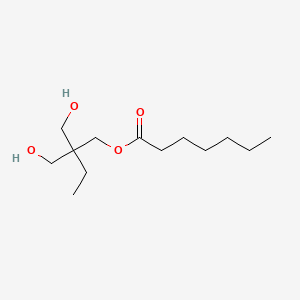![molecular formula C18H18N2O4S B14154828 2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 912762-35-7](/img/structure/B14154828.png)
2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with methoxy groups and a benzo[d]thiazole moiety. Benzamides are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with substituted benzoic acids. One common method involves the use of uronium-type activating systems such as TBTU/HOBt/DIPEA or phosphonic acid anhydride methods like T3P/Py to facilitate the formation of amides in moderate to excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the benzamide or benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as a positive allosteric modulator of the muscarinic 4 (M4) receptor, which plays a role in regulating physiological actions through the activation of cell-surface receptors . The compound’s efficacy is noted by its ability to shift the agonist concentration-response curve, indicating its potential in modulating receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide: This compound shares a similar benzo[d]thiazole moiety and has been studied for its selective modulation of muscarinic receptors.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Uniqueness
2,4-Dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups and benzo[d]thiazole moiety contribute to its potential as a versatile compound in scientific research and therapeutic applications.
Eigenschaften
CAS-Nummer |
912762-35-7 |
|---|---|
Molekularformel |
C18H18N2O4S |
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H18N2O4S/c1-10-5-8-13(23-3)15-16(10)25-18(19-15)20-17(21)12-7-6-11(22-2)9-14(12)24-4/h5-9H,1-4H3,(H,19,20,21) |
InChI-Schlüssel |
DDEYETDGTVJYTI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(2,4-Dimethylphenyl)methylene]benzenamine](/img/structure/B14154755.png)


![N-[2-(3,5-dimethylpyrazol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B14154781.png)
![N-[2-(dimethylamino)phenyl]-1-hydroxy-4-[(E)-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalene-2-carboxamide](/img/structure/B14154793.png)
![5-(3,3-Dimethyl-2-oxobutyl)-5,6,7,8-tetrahydro-4-methoxy-6,6-dimethyl-1,3-dioxolo[4,5-g]isoquinolinium](/img/structure/B14154797.png)





![tert-butyl N-[5-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14154848.png)
